N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 898351-03-6
VCID: VC7562696
InChI: InChI=1S/C25H24N4O3S2/c30-24(19-11-13-21(14-12-19)34(31,32)28-16-6-1-7-17-28)29(18-20-8-4-5-15-26-20)25-27-22-9-2-3-10-23(22)33-25/h2-5,8-15H,1,6-7,16-18H2
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4
Molecular Formula: C25H24N4O3S2
Molecular Weight: 492.61

N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide

CAS No.: 898351-03-6

Cat. No.: VC7562696

Molecular Formula: C25H24N4O3S2

Molecular Weight: 492.61

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide - 898351-03-6

Specification

CAS No. 898351-03-6
Molecular Formula C25H24N4O3S2
Molecular Weight 492.61
IUPAC Name N-(1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Standard InChI InChI=1S/C25H24N4O3S2/c30-24(19-11-13-21(14-12-19)34(31,32)28-16-6-1-7-17-28)29(18-20-8-4-5-15-26-20)25-27-22-9-2-3-10-23(22)33-25/h2-5,8-15H,1,6-7,16-18H2
Standard InChI Key CPGHLKHWZAHSFL-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4

Introduction

N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound belonging to the class of sulfonamide derivatives. It features a benzothiazole moiety, a piperidine ring, and a pyridine substituent, contributing to its potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics that may influence its pharmacological properties.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide typically involves several key steps:

  • Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

  • Sulfonylation: Attachment of the piperidine-1-sulfonyl group to the benzene ring.

  • Amidation: Reaction of the sulfonylated benzene derivative with a suitable amine to form the final benzamide compound.

Synthesis conditions often require controlled temperatures and the use of solvents like dimethylformamide or tetrahydrofuran. Catalysts may be employed to enhance yields and reaction rates.

Mechanism of Action

The mechanism of action for N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide is hypothesized to involve interactions with specific biological targets, such as kinases or other proteins integral to cell signaling pathways. Similar compounds have shown efficacy in inhibiting these targets, indicating potential therapeutic applications.

Characterization Techniques

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds. These methods provide detailed structural information and help in assessing the compound's quality.

Potential Applications

N-(1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide has potential applications in drug development, particularly in targeting specific biological pathways. Its structural features suggest it could be effective in modulating cell signaling pathways, which are crucial in various diseases.

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